molecular formula C16H12Cl2O4 B567021 Dimethyl 3,3'-dichlorobiphenyl-4,4'-dicarboxylate CAS No. 1345472-30-1

Dimethyl 3,3'-dichlorobiphenyl-4,4'-dicarboxylate

Cat. No.: B567021
CAS No.: 1345472-30-1
M. Wt: 339.168
InChI Key: LAFFMQZEZWDTBZ-UHFFFAOYSA-N
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Description

Dimethyl 3,3’-dichlorobiphenyl-4,4’-dicarboxylate is an organic compound with the molecular formula C16H12Cl2O4 and a molecular weight of 339.17 g/mol . This compound is characterized by the presence of two chlorine atoms and two ester groups attached to a biphenyl core. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 3,3’-dichlorobiphenyl-4,4’-dicarboxylate typically involves the esterification of 3,3’-dichlorobiphenyl-4,4’-dicarboxylic acid with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In industrial settings, the production of Dimethyl 3,3’-dichlorobiphenyl-4,4’-dicarboxylate follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to optimize the yield and purity of the product. The reaction conditions are carefully controlled to maintain the desired temperature and pressure, ensuring efficient production.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 3,3’-dichlorobiphenyl-4,4’-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Dimethyl 3,3’-dichlorobiphenyl-4,4’-dicarboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of Dimethyl 3,3’-dichlorobiphenyl-4,4’-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dimethyl 3,3’-dichlorobiphenyl-4,4’-dicarboxylate is unique due to the presence of chlorine atoms, which impart distinct chemical properties such as increased reactivity in substitution reactions and potential biological activity .

Properties

IUPAC Name

methyl 2-chloro-4-(3-chloro-4-methoxycarbonylphenyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Cl2O4/c1-21-15(19)11-5-3-9(7-13(11)17)10-4-6-12(14(18)8-10)16(20)22-2/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAFFMQZEZWDTBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)C2=CC(=C(C=C2)C(=O)OC)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Cl2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30718580
Record name Dimethyl 3,3'-dichloro[1,1'-biphenyl]-4,4'-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30718580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1345472-30-1
Record name Dimethyl 3,3'-dichloro[1,1'-biphenyl]-4,4'-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30718580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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